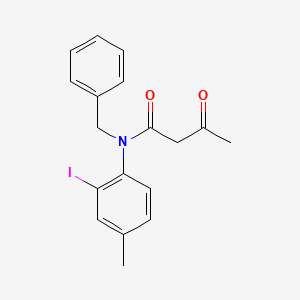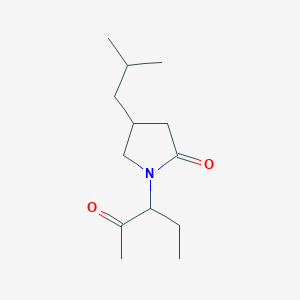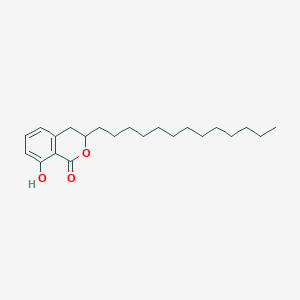![molecular formula C12H26BrNO4Si B14189464 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide CAS No. 925230-94-0](/img/structure/B14189464.png)
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide is an organosilicon compound with the molecular formula C13H28BrNO4Si. It is a versatile compound used in various fields due to its unique chemical properties, particularly its ability to form stable bonds with both organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide typically involves a coupling reaction between 3-aminopropyltriethoxysilane and 2-bromoisobutyryl bromide. The reaction is carried out in the presence of a base such as triethylamine in a solvent like toluene. The mixture is cooled to 0°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reactant concentrations to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Condensation: Often facilitated by catalysts such as acids or bases.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane bonds, leading to polymeric structures.
Applications De Recherche Scientifique
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds provide enhanced stability and functionality to the modified materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
Uniqueness
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide is unique due to the presence of both a bromine atom and a triethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
925230-94-0 |
|---|---|
Formule moléculaire |
C12H26BrNO4Si |
Poids moléculaire |
356.33 g/mol |
Nom IUPAC |
2-bromo-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C12H26BrNO4Si/c1-5-16-19(17-6-2,18-7-3)10-8-9-14-12(15)11(4)13/h11H,5-10H2,1-4H3,(H,14,15) |
Clé InChI |
JAERDZGPVGDURG-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=O)C(C)Br)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)





![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)
